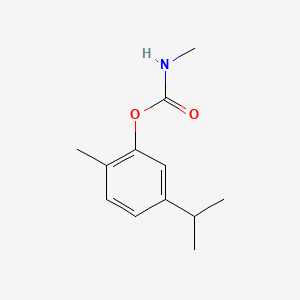![molecular formula C21H34ClNO2 B13747197 3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one;hydrochloride CAS No. 1260498-35-8](/img/structure/B13747197.png)
3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one;hydrochloride is a complex organic compound with significant applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is known for its unique structural features and potential therapeutic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one;hydrochloride involves multiple steps, including the formation of the morpholine ring and the introduction of the phenyl and propanone groups. The reaction conditions typically involve the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as crystallization or chromatography to obtain the final product in its hydrochloride salt form.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions may vary depending on the desired transformation, such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for probing biological systems.
Medicine
In medicine, this compound has potential therapeutic applications, particularly in the development of antifungal agents. It inhibits specific enzymes involved in fungal cell wall synthesis, making it effective against fungal infections .
Industry
In the industrial sector, this compound may be used in the production of pharmaceuticals and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
作用機序
The mechanism of action of 3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one;hydrochloride involves the inhibition of specific enzymes, such as D14 reductase and D7-D8 isomerase. These enzymes are crucial for the synthesis of ergosterol, a key component of fungal cell membranes. By inhibiting these enzymes, the compound disrupts fungal cell membrane integrity, leading to cell death .
類似化合物との比較
Similar Compounds
Amorolfine: A morpholine antifungal drug with a similar mechanism of action.
Terbinafine: Another antifungal agent that inhibits squalene epoxidase, affecting ergosterol synthesis.
Clotrimazole: An antifungal that inhibits lanosterol 14α-demethylase, another enzyme involved in ergosterol synthesis.
Uniqueness
3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one;hydrochloride is unique due to its specific structural features and the combination of functional groups that confer its antifungal properties. Its ability to inhibit multiple enzymes involved in ergosterol synthesis makes it a potent antifungal agent.
特性
CAS番号 |
1260498-35-8 |
|---|---|
分子式 |
C21H34ClNO2 |
分子量 |
368.0 g/mol |
IUPAC名 |
3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one;hydrochloride |
InChI |
InChI=1S/C21H33NO2.ClH/c1-7-21(5,6)19-10-8-18(9-11-19)20(23)15(2)12-22-13-16(3)24-17(4)14-22;/h8-11,15-17H,7,12-14H2,1-6H3;1H/t15?,16-,17+; |
InChIキー |
GLXFVPLWPXYJKK-ZXVFAPHLSA-N |
異性体SMILES |
CCC(C)(C)C1=CC=C(C=C1)C(=O)C(C)CN2C[C@H](O[C@H](C2)C)C.Cl |
正規SMILES |
CCC(C)(C)C1=CC=C(C=C1)C(=O)C(C)CN2CC(OC(C2)C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13747119.png)
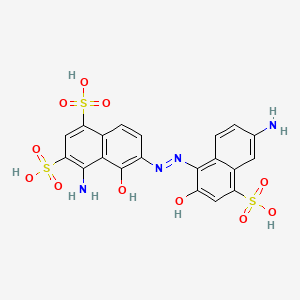
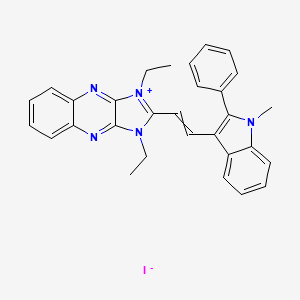
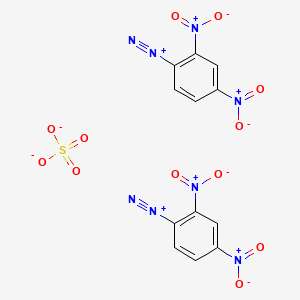
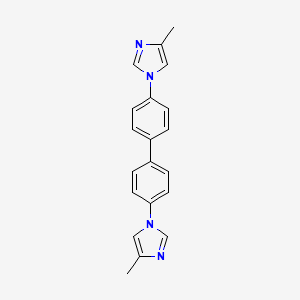

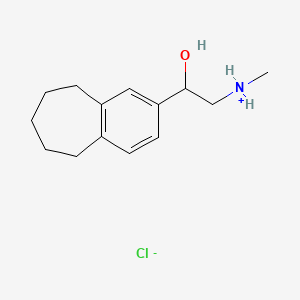
![2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B13747161.png)



![Octadecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B13747191.png)

